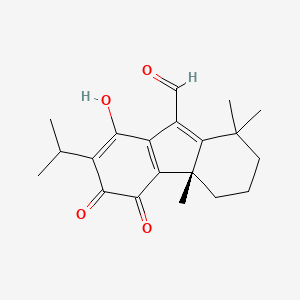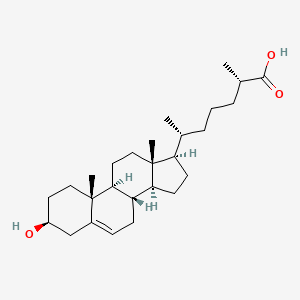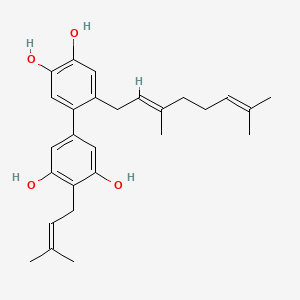
1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine is a 1-O-(alk-1-enyl)-2-O-acyl-sn-glycero-3-phosphocholine in which the alkenyl group at position 1 is (1Z)-octadecenyl and the acyl group at position 2 is hexadecanoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.
Scientific Research Applications
Synthesis and Biochemical Properties
- Synthesis of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine analogs and their biochemical properties have been studied. For example, the synthesis of 1-(1-alkenyl)-2-acetyl-sn-glycero-3-phosphocholines, which are analogs of platelet activating factor, has been reported (Kiu, Serebrennikova, & Evstigneeva, 1987).
Lipid Metabolism and Cellular Functions
- Research on lipid metabolism and cellular functions using isomeric alkenyl ether phospholipids, including 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine, has shown the role of these lipids in acylation and desaturation by plant microsomal membranes (Sperling & Heinz, 1993).
Physical Chemical Characteristics
- The physical chemical characteristics, such as critical micellar concentration, of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine and its derivatives have been explored. These studies are important to understand the biophysical properties and interaction of these compounds with biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Membrane Structure and Function
- Studies on ether lipids in cell membranes, such as those in Mycoplasma fermentans, include compounds like 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine. These studies help to understand the role of such lipids in membrane structure and function (Wagner et al., 2000).
Biological Activity and Cellular Interaction
- The biological activity and interaction of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine analogs with cells, such as their role in degranulation of platelets and neutrophils, have been extensively studied. This research is crucial for understanding the physiological and pathological roles of these lipids (Wykle et al., 1981).
Interaction with Other Molecules
- Investigations into the interactions of 1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine with small molecules, such as anesthetics, and their effects on lipid bilayers provide insights into drug-membrane interactions and their implications in pharmacology and toxicology (Huang et al., 2013).
properties
Product Name |
1-(1Z-octadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C42H84NO7P |
Molecular Weight |
746.1 g/mol |
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-39-41(40-49-51(45,46)48-38-36-43(3,4)5)50-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h34,37,41H,6-33,35-36,38-40H2,1-5H3/b37-34-/t41-/m1/s1 |
InChI Key |
OIICTMOQBYZCDA-IIKIFWEUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(7-methyloctanoylamino)-5-oxopentanoic acid](/img/structure/B1254473.png)

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)







![[2-[(3,4-Dimethylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1254491.png)
![[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B1254493.png)